

A Comprehensive Technical Guide to 3-Chloro-4-(3-methylbutoxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(isopentyloxy)aniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(isopentyloxy)aniline, systematically known by its IUPAC name 3-Chloro-4-(3-methylbutoxy)aniline, is a substituted aniline derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their role as key building blocks in the synthesis of pharmacologically active molecules. Their structural motifs are found in a variety of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a detailed overview of the chemical properties, a plausible synthesis protocol, and the potential applications of 3-Chloro-4-(3-methylbutoxy)aniline in drug discovery and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 3-Chloro-4-(3-methylbutoxy)aniline.

Identifier	Value	Source
IUPAC Name	3-Chloro-4-(3-methylbutoxy)aniline	ChemSrc
Common Name	3-Chloro-4-(isopentyloxy)aniline	-
CAS Number	5211-06-3	ChemSrc
Molecular Formula	C ₁₁ H ₁₆ ClNO	[1]
Molecular Weight	213.704 g/mol	[1]

Property	Value	Source
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	321.9 ± 22.0 °C at 760 mmHg	[1]
Flash Point	148.5 ± 22.3 °C	[1]
LogP	3.51	[1]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]
Index of Refraction	1.536	[1]

Synthesis Protocol

A plausible and efficient two-step synthesis for 3-Chloro-4-(3-methylbutoxy)aniline is detailed below. This protocol is based on established synthetic methodologies for analogous substituted anilines, such as the intermediates for Lapatinib.[2][3][4] The synthesis involves an initial etherification reaction to introduce the 3-methylbutoxy side chain, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene

Materials:

- 2-Chloro-4-nitrophenol
- 1-Bromo-3-methylbutane (isopentyl bromide)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromo-3-methylbutane dropwise to the reaction mixture.
- Heat the reaction mixture to $80^\circ C$ and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to yield 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(3-methylbutoxy)aniline

Materials:

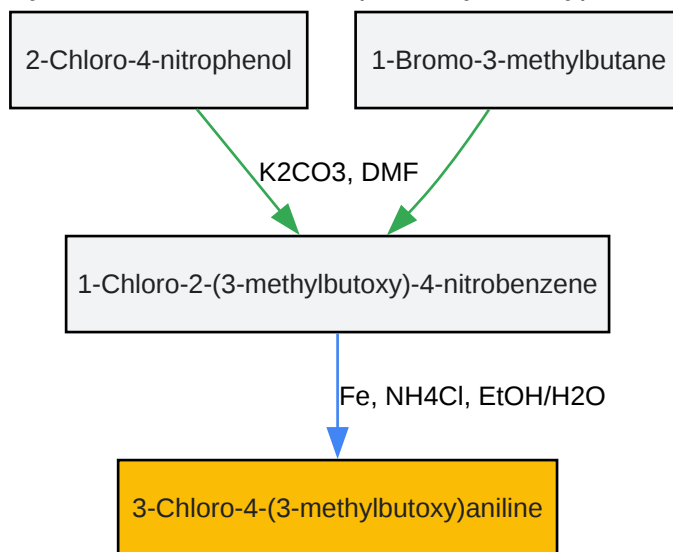
- 1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol
- Water
- Dichloromethane

Procedure:

- To a mixture of 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.
- Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
- Wash the celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the remaining aqueous layer with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-Chloro-4-(3-methylbutoxy)aniline.

Synthetic Workflow

Synthesis of 3-Chloro-4-(3-methylbutoxy)aniline



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Caption: Synthetic pathway for 3-Chloro-4-(3-methylbutoxy)aniline.

Role in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.^[5] The structural features of 3-Chloro-4-(3-methylbutoxy)aniline, specifically the chloro and alkoxy substitutions on the aniline ring, make it an attractive candidate for lead optimization in drug discovery programs.

Intermediate in Kinase Inhibitor Synthesis

One of the most prominent applications of structurally similar anilines is in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.^{[3][6]} These aniline derivatives typically form the core structure that binds to the hinge region of the kinase domain. The nature and position of the substituents on the aniline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule.

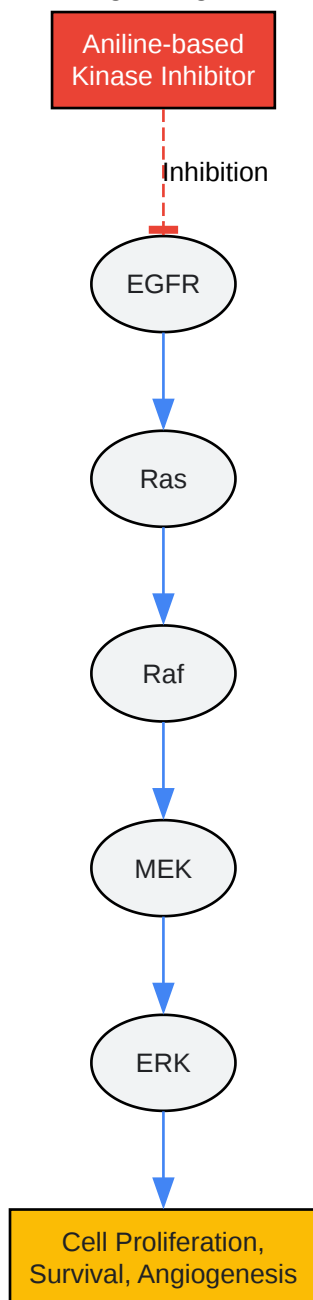
The 3-chloro and 4-(3-methylbutoxy) groups of the title compound can influence its binding affinity and selectivity for various kinases. The chlorine atom can form important halogen bonds

with the protein backbone, while the flexible 3-methylbutoxy group can occupy a hydrophobic pocket within the kinase active site, potentially enhancing potency and modulating solubility.

Potential Signaling Pathway Involvement

Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that derivatives of 3-Chloro-4-(3-methylbutoxy)aniline could be explored as inhibitors of key signaling pathways implicated in cancer and other diseases. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.

Potential EGFR Signaling Pathway Inhibition

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Caption: EGFR signaling cascade and a potential point of inhibition.

This diagram illustrates a simplified EGFR signaling pathway. Ligand binding to EGFR leads to a downstream signaling cascade involving Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation, survival, and angiogenesis. Aniline-based kinase inhibitors can block this pathway by binding to the ATP-binding site of EGFR, thereby preventing its activation. The development

of novel derivatives from 3-Chloro-4-(3-methylbutoxy)aniline could lead to new inhibitors targeting such critical pathways.

Conclusion

3-Chloro-4-(3-methylbutoxy)aniline is a valuable chemical entity with significant potential in the field of drug discovery and development. Its structural similarity to key intermediates of successful drugs warrants further investigation into its utility as a scaffold for novel therapeutic agents. The synthetic route is accessible through established chemical transformations, and its physicochemical properties can be fine-tuned through further derivatization. Researchers and drug development professionals may find this compound to be a promising starting point for the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

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